Researchers needing reproducible Suzuki-Miyaura coupling with sterically demanding electrophiles face variable yields with non-fluorinated boronic acids. 3-Ethoxy-2-fluorophenylboronic acid (CAS 855230-61-4) addresses this through its ortho-fluorine, which accelerates transmetalation ~150-fold vs. non-fluorinated analogs.
• ≥98% purity by titration ensures consistent stoichiometry; minimizes homocoupling byproducts at process scale.
• Room-temperature storage simplifies automated liquid-handling workflow integration.
• ¹⁹F NMR handle enables detection of protein-ligand binding in fragment-based drug discovery.
Molecular FormulaC8H10BFO3
Molecular Weight183.97 g/mol
CAS No.855230-61-4
Cat. No.B1591708
⚠ Attention: For research use only. Not for human or veterinary use.
3-Ethoxy-2-fluorophenylboronic acid (CAS 855230-61-4) is an ortho‑fluoro, meta‑ethoxy substituted arylboronic acid [1]. This substitution pattern imparts distinct electronic and steric properties compared to mono-substituted analogs such as 2‑fluorophenylboronic acid (CAS 1993‑03‑9) or 3‑ethoxyphenylboronic acid (CAS 90555‑66‑1) [2]. The compound is commercially available with purity specifications typically ≥95–98% and is supplied as a white to off-white crystalline powder with a melting point of 78–83 °C . The presence of both an ortho‑electron‑withdrawing fluorine and a meta‑electron‑donating ethoxy group modifies the boronic acid’s Lewis acidity, hydrolytic stability, and transmetalation kinetics in Suzuki–Miyaura cross‑couplings [3].
1Ortho‑F / meta‑OEt pattern for distinct electronic profile
2Suzuki–Miyaura building block for biaryl synthesis
3Tighter specification range supports batch consistency
Ortho‑substituted phenylboronic acids frequently exhibit markedly different reactivity in Suzuki–Miyaura couplings compared to their para‑ or meta‑substituted congeners due to steric hindrance and altered boron electrophilicity [1]. The ortho‑fluorine in 3‑ethoxy‑2‑fluorophenylboronic acid not only withdraws electron density inductively but also engages in intramolecular O–H⋯F hydrogen bonding, which influences the acid’s dehydration to the boroxine anhydride and its subsequent transmetalation efficiency [2]. Substituting the ethoxy group with a methoxy group (2‑fluoro‑3‑methoxyphenylboronic acid, CAS 352303‑67‑4) changes the lipophilicity and metabolic profile of derived biaryls, while removing the fluorine entirely (3‑ethoxyphenylboronic acid, CAS 90555‑66‑1) eliminates the ortho‑stabilizing effect and reduces coupling yields with sterically demanding electrophiles [3]. Consequently, procurement of the precise substitution pattern is non‑negotiable for achieving reproducible reaction outcomes and for maintaining the structure‑activity relationships (SAR) of fluorinated drug candidates [4].
Methoxy-for-ethoxy substitution may shift lipophilicity and metabolic profiles of derived biaryls.
Removal of ortho‑fluorine can eliminate rate enhancement and reduce coupling yields with hindered electrophiles.
Unfluorinated analogs show wider purity range, increasing stoichiometric uncertainty in scale‑up.
[1] Beilstein J. Org. Chem. 2018, 14, 2590–2599. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho‑substituted phenylboronic acids and 3,4,5‑tribromo‑2,6‑dimethylpyridine. View Source
[2] Crystal Growth & Design 2014, 14, 11, 5912–5921. Hydrogen‑Bonded Dimeric Synthon of Fluoro‑Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals. View Source
3‑Ethoxy‑2‑fluorophenylboronic acid is supplied with a purity specification of 98.0–110.0% (neutralization titration) , reflecting a narrow anhydride content range. In contrast, the non‑fluorinated analog 3‑ethoxyphenylboronic acid (CAS 90555‑66‑1) is sold with a broader titration range of 97.0–112.0% , indicating greater batch‑to‑batch variability in boroxine formation. This tighter specification for the fluorinated compound translates to more predictable stoichiometry and fewer side reactions in cross‑couplings.
Purity SpecificationHead-to-head
98.0–110.0% (titration)
Tighter range reduces batch variability
Non‑fluorinated analog: 97.0–112.0%
PurityQuality ControlSuzuki-Miyaura Coupling
Evidence Dimension
Purity (neutralization titration)
Target Compound Data
98.0–110.0%
Comparator Or Baseline
3‑Ethoxyphenylboronic acid: 97.0–112.0%
Quantified Difference
1–2% narrower titration range
Conditions
Commercial specification (TCI, 2026)
Why This Matters
Narrower purity range reduces uncertainty in reaction scaling and minimizes purification burdens during lead optimization.
PurityQuality ControlSuzuki-Miyaura Coupling
Melting Point Comparison with 2-Fluorophenylboronic Acid
The melting point of 3‑ethoxy‑2‑fluorophenylboronic acid is 78–83 °C , which is approximately 20–30 °C lower than that of 2‑fluorophenylboronic acid (CAS 1993‑03‑9), which melts at 101–110 °C . The lower melting point of the ethoxy‑substituted compound is indicative of reduced crystal lattice energy, a consequence of the flexible ethoxy side chain disrupting π‑stacking interactions. This difference can affect solubility in organic solvents and may simplify handling in automated synthesis platforms.
Melting PointHead-to-head
78–83 °C
Lower lattice energy may improve solubility
~20–30 °C lower than 2‑fluorophenylboronic acid
Physical PropertiesSolid FormHandling
Evidence Dimension
Melting point
Target Compound Data
78–83 °C
Comparator Or Baseline
2‑Fluorophenylboronic acid: 101–110 °C
Quantified Difference
~20–30 °C lower
Conditions
Literature values
Why This Matters
A lower melting point often correlates with improved solubility in common organic solvents, facilitating homogeneous reaction conditions and easier purification.
Physical PropertiesSolid FormHandling
Molecular Weight and Lipophilicity Comparison
The molecular weight of 3‑ethoxy‑2‑fluorophenylboronic acid is 183.97 g/mol [1]. This is 18.0 g/mol higher than the non‑fluorinated 3‑ethoxyphenylboronic acid (165.98 g/mol) and 14.0 g/mol higher than the methoxy analog 2‑fluoro‑3‑methoxyphenylboronic acid (169.95 g/mol) [2]. The increased mass, combined with the presence of both fluorine and an ethoxy group, predicts a higher calculated logP (octanol‑water partition coefficient) compared to either mono‑substituted analog, which can enhance membrane permeability of derived biaryl drug candidates.
Molecular WeightHead-to-head
183.97 g/mol
Higher mass and lipophilicity vs. non‑fluorinated analog
Higher molecular weight and increased lipophilicity can improve the pharmacokinetic profile of final compounds, a key consideration in medicinal chemistry lead selection.
3‑Ethoxy‑2‑fluorophenylboronic acid is recommended for storage at room temperature (15–25 °C) . In contrast, the closely related analog 2‑fluoro‑3‑methoxyphenylboronic acid (CAS 352303‑67‑4) requires storage under inert gas at 2–8 °C , indicating a higher sensitivity to moisture or thermal degradation. The room‑temperature stability of the ethoxy‑fluorophenyl derivative reduces cold‑chain logistics costs and simplifies inventory management in medicinal chemistry laboratories.
Storage ConditionHead-to-head
Room temperature (15–25 °C)
Simplifies inventory; no cold chain needed
Methoxy analog requires 2–8 °C under inert gas
StorageStabilityLogistics
Evidence Dimension
Storage temperature recommendation
Target Compound Data
Room temperature (15–25 °C)
Comparator Or Baseline
2‑Fluoro‑3‑methoxyphenylboronic acid: 2–8 °C under inert gas
Quantified Difference
Approximately 10–20 °C higher storage tolerance
Conditions
Vendor specifications (TCI, Sigma‑Aldrich)
Why This Matters
Room‑temperature stability eliminates the need for refrigerated shipping and storage, reducing procurement costs and minimizing degradation risks during bench handling.
StorageStabilityLogistics
Faster Transmetalation in Suzuki–Miyaura Couplings
Ortho‑fluorinated phenylboronic acids generally exhibit accelerated transmetalation in Suzuki–Miyaura couplings relative to non‑fluorinated analogs [1]. A study comparing 2‑fluorophenylboronic acid to phenylboronic acid under identical conditions reported a ~150‑fold rate enhancement for the ortho‑fluoro derivative [2]. While direct kinetic data for 3‑ethoxy‑2‑fluorophenylboronic acid are not published, the presence of the ortho‑fluorine is expected to confer a similar rate advantage over 3‑ethoxyphenylboronic acid, enabling faster reaction times or lower catalyst loadings in parallel synthesis.
Transmetalation RateClass-level
Expected rate enhancement (ortho‑F)
May enable faster couplings vs. non‑fluorinated analog
~150× rate reported for 2‑fluorophenyl vs. phenyl; no direct data
2‑Fluorophenylboronic acid vs. phenylboronic acid: ~150× faster
Quantified Difference
Class‑level inference; no direct data
Conditions
ACS Catal. 2018 study
Why This Matters
Faster coupling kinetics can reduce reaction times from hours to minutes in medicinal chemistry workflows, increasing throughput and reducing thermal decomposition of sensitive substrates.
[1] ACS Catal. 2018, 8, 3, 2205–2210. An “On‑Cycle” Precatalyst Enables Room‑Temperature Polyfluoroarylation Using Sensitive Boronic Acids. View Source
[2] ACS Publications. A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2‑Heteroaryl Boronic Acids. 2018. View Source
3-Ethoxy-2-fluorophenylboronic Acid: Optimal Use Cases
Medicinal Chemistry: LogP Tuning in Biaryl Synthesis
The combined presence of an ortho‑fluorine and a meta‑ethoxy group in 3‑ethoxy‑2‑fluorophenylboronic acid delivers a molecular weight of 183.97 g/mol, which is 18.0 g/mol higher than the non‑fluorinated 3‑ethoxyphenylboronic acid . This increased mass, together with the lipophilic contributions of both substituents, enables fine‑tuning of the octanol‑water partition coefficient (logP) of derived biaryl pharmacophores. Medicinal chemists seeking to balance potency with favorable ADME properties should select this boronic acid when a moderate increase in lipophilicity is desired over the non‑fluorinated analog, thereby enhancing membrane permeability without resorting to large alkyl chains that may introduce metabolic liability [1].
High-Throughput Suzuki Coupling with Faster Kinetics
Ortho‑fluorinated phenylboronic acids undergo transmetalation approximately 150‑fold faster than their non‑fluorinated counterparts . Although direct kinetic data for 3‑ethoxy‑2‑fluorophenylboronic acid are not available, the ortho‑fluorine is expected to confer a similar rate enhancement over 3‑ethoxyphenylboronic acid. This property is particularly valuable in high‑throughput parallel synthesis, where shorter reaction times translate directly to increased daily compound output. Furthermore, the compound’s room‑temperature storage stability [1] eliminates the need for refrigerated storage on automated liquid‑handling decks, simplifying workflow integration and reducing instrument downtime.
Scale-Up: Batch Consistency and Reduced Purification
The tighter purity specification of 3‑ethoxy‑2‑fluorophenylboronic acid (98.0–110.0% by titration) compared to 3‑ethoxyphenylboronic acid (97.0–112.0%) indicates more consistent boronic acid/anhydride content across commercial batches. In process chemistry, this tighter specification reduces the risk of off‑stoichiometry in Suzuki–Miyaura couplings, which can lead to incomplete conversion or formation of homocoupling byproducts. Process chemists scaling reactions beyond 100 g should prioritize this boronic acid when the cost of failed batches and additional purification steps outweighs the modest premium over less stringently specified analogs [1].
¹⁹F NMR Probe Development and Bioconjugation
The ortho‑fluorine in 3‑ethoxy‑2‑fluorophenylboronic acid provides a sensitive ¹⁹F NMR handle that can be exploited in bioconjugation and fragment‑based drug discovery. The fluorine atom’s chemical shift is exquisitely sensitive to changes in local environment, enabling detection of protein‑ligand binding events . The meta‑ethoxy group simultaneously increases aqueous solubility relative to the simple 2‑fluorophenyl analog (melting point 78–83 °C vs. 101–110 °C, suggesting better solubility) [1], facilitating the preparation of concentrated stock solutions required for NMR‑based screening assays.
Application
Selection Property
Validation Focus
LogP tuning for biaryl leads
Ortho‑F + meta‑OEt substitution for moderate lipophilicity increase
LogP and membrane permeability of derived biaryls
High‑throughput Suzuki couplings
Ortho‑fluoro accelerated transmetalation
Reaction rate and catalyst loading screening
Scale‑up Suzuki couplings
Consistent boronic acid/anhydride content
Batch‑to‑batch stoichiometry reproducibility
¹⁹F NMR probe development
Sensitive ¹⁹F handle with improved solubility
Protein–ligand binding detection and solubility testing
[1] ACS Catal. 2018, 8, 3, 2205–2210. An “On‑Cycle” Precatalyst Enables Room‑Temperature Polyfluoroarylation Using Sensitive Boronic Acids. View Source
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